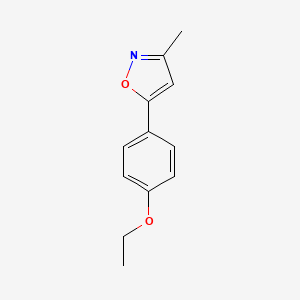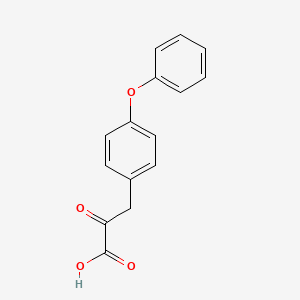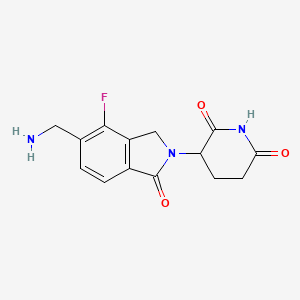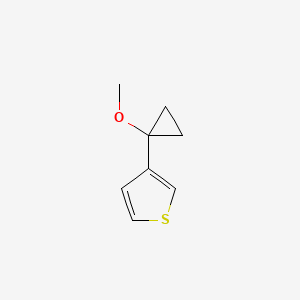
3-(1-Methoxycyclopropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methoxycyclopropyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-methoxycyclopropyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxycyclopropyl)thiophene typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a base, followed by methylation of the cyclopropyl group using a methylating agent such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the thiophene ring .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxycyclopropyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-(1-Methoxycyclopropyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methoxycyclopropyl)thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The methoxycyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Methoxythiophene: A derivative with a methoxy group at the 2-position, used in similar applications.
Cyclopropylthiophene: A thiophene derivative with a cyclopropyl group, differing in the position and type of substitution.
Uniqueness
3-(1-Methoxycyclopropyl)thiophene is unique due to the presence of both a methoxy and a cyclopropyl group, which can influence its electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C8H10OS |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
3-(1-methoxycyclopropyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3 |
InChI Key |
DMMMRHQKCPNTFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


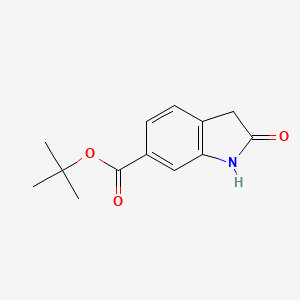
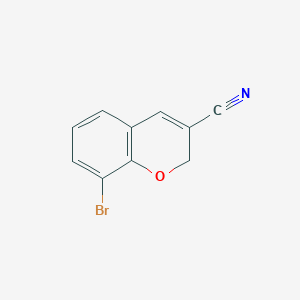
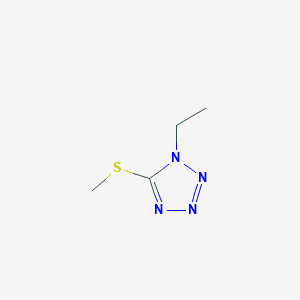

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
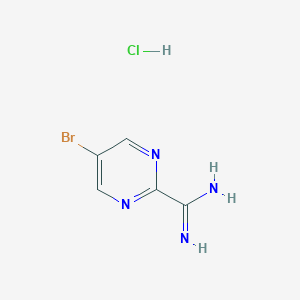
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)

